N,3-dimethylpyrazin-2-amine hydrochloride
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Overview
Description
N,3-dimethylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,3-dimethylpyrazin-2-amine hydrochloride typically involves the reaction of 2-chloropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,3-dimethylpyrazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Scientific Research Applications
N,3-dimethylpyrazin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,3-dimethylpyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N,3-dimethylpyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:
2-methylpyrazine: A simpler derivative of pyrazine with one methyl group.
3,5-dimethylpyrazine: Another pyrazine derivative with two methyl groups at different positions.
2,3-dimethylpyrazine: A pyrazine derivative with two methyl groups adjacent to each other.
This compound is unique due to the presence of both a dimethylamino group and a hydrochloride salt, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N,3-dimethylpyrazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-6(7-2)9-4-3-8-5;/h3-4H,1-2H3,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJWAFJLWJJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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